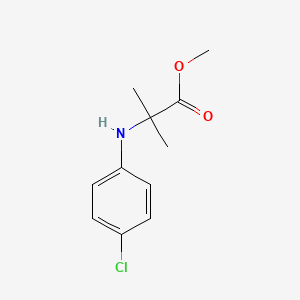

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate

Description

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl 2-(4-chloroanilino)-2-methylpropanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,10(14)15-3)13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3 |

InChI Key |

KRCKUQPMIJHPLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Halogenated Intermediate Synthesis and Esterification

One common approach begins with the synthesis of a halogenated precursor such as 2-(4-chloromethylphenyl)propanoic acid, which is then converted into the methyl ester. This method is well-documented in patent literature and involves two major stages:

Stage 1: Chloromethylation of 2-phenylpropionic acid

- React 2-phenylpropionic acid with solid formaldehyde and concentrated sulfuric acid at 20–50°C.

- Introduce hydrogen chloride gradually and heat the mixture to 70–100°C for 10–30 hours.

- This yields 2-(4-chloromethylphenyl)propanoic acid with high purity (~99%).

Stage 2: Esterification to methyl 2-(4-chloromethylphenyl)propanoate

- React the acid with methanol in the presence of thionyl chloride at 45–65°C for 12–24 hours.

- After reaction completion, add water to separate phases and purify the organic layer by vacuum distillation.

- The product is obtained with high purity (99.2–99.4%) and molar yields of 90–93%.

Table 1: Reaction Conditions and Yields for Chloromethylation and Esterification

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Chloromethylation | 2-phenylpropionic acid, formaldehyde, H2SO4, HCl | 20–100 | 10–30 | >99 | ~75 (after refining) |

| Esterification | 2-(4-chloromethylphenyl)propanoic acid, MeOH, SOCl2 | 45–65 | 12–24 | 99.2–99.4 | 90–93 |

This method offers a straightforward production process with high product purity and good yields, suitable for scale-up in industrial settings.

Nucleophilic Substitution and Amide Formation

Another synthetic route involves nucleophilic substitution of halogenated esters with 4-chloroaniline or related amines to form the amino ester. This approach typically uses 2-bromo-2-methylpropanoic acid esters as alkylating agents.

- The reaction is performed in polar aprotic solvents such as dimethylformamide or isopropyl alcohol.

- Potassium carbonate is used as a base to deprotonate the amine and facilitate nucleophilic attack.

- Reaction temperatures range from reflux (~110–145°C) to moderate heating (~50–60°C).

- Reaction times vary from 2 to 12 hours depending on conditions.

Table 2: Representative Reaction Conditions for Amino Ester Formation

| Entry | Starting Materials | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| 1 | (4-chlorophenyl)(4-hydroxyphenyl)methanone + 1-methylethyl ester of 2-bromo-2-methylpropanoic acid | 4-methylpentan-2-one | K2CO3 | Reflux | 12 | Not specified | Filtration, recrystallization |

| 2 | Same as above | Dimethylformamide | K2CO3 | Reflux | 4 | 19.3 | Extraction, recrystallization |

| 3 | Same as above | Isopropyl alcohol | K2CO3 | 110–145 | 4–8 | 38.8–90 | Recrystallization |

This method is exemplified in the preparation of fenofibrate analogs, where the amino ester is formed via substitution on a bromoester intermediate, followed by purification steps including washing with sodium hydroxide and recrystallization from alcohol solvents.

Azide Coupling for Amide Derivatives

In advanced synthetic schemes, azide intermediates derived from chlorophenyl esters are reacted with primary or secondary amines to form N-alkyl amino esters or amides. This method allows structural diversification and is useful in medicinal chemistry.

- The azide is generated in situ by reaction with sodium nitrite and hydrochloric acid at 0°C.

- Subsequent coupling with amines occurs at low temperature (0°C) over 12 hours.

- This method yields a series of N-alkyl amino esters with potential biological activity.

This approach is detailed in research articles focused on HDAC inhibitor analogs and related compounds, demonstrating the versatility of azide coupling in amino ester synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chloromethylation + Esterification | Halogenation of 2-phenylpropionic acid, esterification with methanol and thionyl chloride | High purity, high yield, scalable | Requires handling corrosive reagents |

| Nucleophilic substitution | Reaction of halogenated esters with 4-chloroaniline in presence of base | Direct formation of amino ester | Moderate yields, longer reaction times |

| Azide coupling | Formation of azide intermediate, coupling with amines | Structural diversity, mild conditions | Multi-step, requires azide handling |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of amine oxides.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate and related compounds:

*Estimated based on analogous compounds in and .

Key Observations:

- Substituent Effects: The 4-chlorophenyl group is a common feature, enhancing lipophilicity and stability across all compounds.

- Ester Groups: Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to isopropyl esters (e.g., Fenofibrate). This may influence bioavailability and metabolic pathways.

Fenofibrate (C20H21ClO4)

- Application : Clinically used to reduce triglycerides and LDL cholesterol by activating peroxisome proliferator-activated receptor alpha (PPAR-α).

- Comparison: Unlike this compound, Fenofibrate’s phenoxy-isopropyl ester structure enhances sustained release and tissue targeting.

Methyl 2-amino-3-(4-chlorophenyl)propanoate

- The amino group may facilitate interactions with neurotransmitter receptors, a feature absent in the target compound.

Fibratol (C21H24ClO5)

- Synthesis: Chiral separation studies highlight the importance of stereochemistry in optimizing therapeutic efficacy, a consideration relevant to this compound if enantiomers exist.

Stability and Reactivity

- Electron-Withdrawing Effects : The chlorine atom in all compounds deactivates the aromatic ring, reducing electrophilic substitution reactivity.

- Ester Hydrolysis: Methyl esters (e.g., target compound) are more prone to hydrolysis than bulkier isopropyl esters (e.g., Fenofibrate), affecting drug half-life.

Biological Activity

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate, also known as a potential pharmaceutical compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorophenyl group, which is significant for its biological interactions. The presence of the ester functional group allows for various chemical reactions, including oxidation and reduction, which are essential in its synthesis and modification for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, altering their activity. This interaction can lead to multiple biological effects, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth.

- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, such as HeLa cells .

- Enzyme Inhibition : It has shown potential as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy .

Antiproliferative Activity

A significant study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.69 |

| Doxorubicin | HeLa | 2.29 |

This table illustrates that the compound's effectiveness is significant when compared to established drugs .

Case Study: Antimicrobial Properties

In a separate investigation, this compound was tested against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | High | HDAC Inhibitor |

| Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate | Moderate | Antiproliferative |

This comparison highlights the distinct reactivity and biological activity imparted by the chlorophenyl group in this compound .

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate?

Methodological Answer:

The synthesis involves a nucleophilic substitution reaction between 4-chloroaniline and methyl 2-bromo-2-methylpropanoate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Key optimization parameters include:

- Solvent Selection : DMF enhances nucleophilicity of the amine due to its polar aprotic nature .

- Base Strength : K₂CO₃ (1.5–2.0 equivalents) ensures deprotonation of 4-chloroaniline without side reactions .

- Reaction Time and Temperature : Typical conditions are 12–24 hours at 60–80°C. Monitoring via TLC or HPLC ensures completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (reported ~70–85%) .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm structural integrity. Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₄ClNO₂, MW 227.69 g/mol) .

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect intermediates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases or metabolic enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates. IC₅₀ values quantify potency .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists) assess affinity for GPCRs or nuclear receptors .

- Cell-Based Assays : Measure antiproliferative effects (MTT assay) or apoptosis markers (caspase-3 activation) in cancer cell lines .

Advanced: What strategies are effective for chiral separation of enantiomers in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol (90:10) to resolve enantiomers. Monitor optical rotation ([α]D) to confirm separation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation .

Advanced: How does stereochemistry influence the biological activity of related analogs?

Methodological Answer:

- Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers via asymmetric catalysis (e.g., BINAP ligands) .

- Activity Comparison : Test enantiomers in enzyme inhibition assays. Example: (S)-isomers may show 5–10× higher potency due to steric complementarity with active sites .

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding modes and explains enantioselectivity .

Advanced: How should researchers resolve contradictions in experimental data (e.g., synthesis yields vs. biological activity)?

Methodological Answer:

- Analytical Cross-Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm compound identity if yields diverge .

- Dose-Response Curves : Replicate bioactivity assays with purified batches to rule out impurity effects .

- Meta-Analysis : Compare results across literature (e.g., solvent effects on reactivity vs. bioassay conditions ).

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (e.g., ester hydrolysis to carboxylic acid) .

- pH Stability : Incubate in buffers (pH 1–13) for 24 hours. LC-MS identifies breakdown products (e.g., 4-chloroaniline release) .

- Long-Term Storage : Stability-indicating methods (e.g., accelerated stability chambers) predict shelf life .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on 4-chlorophenyl) with logP and IC₅₀ .

- MD Simulations : Simulate binding dynamics (GROMACS) to optimize interactions with target enzymes .

- ADMET Prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.